molecular formula C15H13N3O3 B1320971 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-59-3

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B1320971
Key on ui cas rn: 76360-59-3
M. Wt: 283.28 g/mol
InChI Key: BKDOXAQGEXTYOQ-UHFFFAOYSA-N
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Patent
US04255568

Procedure details

50 ml. of NaOEt (0.24 g.-0.011 mole) was added to 1.7 g. (0.011 mole) of ethyl malonate and stirred 10 minutes, then evaporated to dryness. DMF was added until a solution formed and 1.5 g. (0.005 mole) of 7-phenyl-1-propyl-2H-pyrimido[4,5-d]-[1,3]oxazine-2,4(1H)-dione was added and the mixture refluxed 2 hours. The chilled reaction was poured into dilute HCl and the resulting precipitate filtered off and rinsed with water. Recrystallization from ethyl acetate gave 1.5 g. of the title compound--m.p. 164°-167° C.
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two
Quantity
0.005 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC[O-].[Na+].[C:5]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:6][C:7]([O-])=[O:8].[C:14]1([C:20]2[N:21]=[CH:22][C:23]3[C:28](=O)[O:27]C(=O)[N:25]([CH2:31][CH2:32][CH3:33])[C:24]=3[N:34]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl>>[CH2:12]([O:11][C:5]([C:6]1[C:7](=[O:8])[N:25]([CH2:31][CH2:32][CH3:33])[C:24]2[N:34]=[C:20]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[N:21]=[CH:22][C:23]=2[C:28]=1[OH:27])=[O:10])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
CC[O-].[Na+]
Step Two
Name
Quantity
0.011 mol
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Step Three
Name
Quantity
0.005 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CC2=C(N(C(OC2=O)=O)CCC)N1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
DMF was added until a solution
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The chilled reaction
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered off
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate
CUSTOM
Type
CUSTOM
Details
gave 1.5 g

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(C2=C(N=C(N=C2)C2=CC=CC=C2)N(C1=O)CCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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